Benzene, tribromomethoxy-
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Overview
Description
Benzene, tribromomethoxy- is an organic compound with the molecular formula C7H5Br3O It is a derivative of benzene where three bromine atoms and one methoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, tribromomethoxy- typically involves the bromination of methoxybenzene (anisole). The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods: Industrial production of benzene, tribromomethoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzene, tribromomethoxy- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction Reactions: Reduction of benzene, tribromomethoxy- can lead to the removal of bromine atoms, forming less brominated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like chlorine (Cl2) or nitric acid (HNO3) in the presence of catalysts such as iron chloride (FeCl3) or sulfuric acid (H2SO4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Major Products:
Substitution: Formation of chlorinated or nitrated derivatives.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of less brominated benzene derivatives.
Scientific Research Applications
Benzene, tribromomethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, tribromomethoxy- involves its interaction with molecular targets through electrophilic substitution and other chemical reactions. The bromine atoms and methoxy group influence the reactivity and stability of the compound, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzene, tribromomethyl-: Similar structure but with a tribromomethyl group instead of tribromomethoxy.
Benzene, tribromo-: Lacks the methoxy group, making it less reactive in certain reactions.
Methoxybenzene (Anisole): Contains a methoxy group but no bromine atoms, leading to different chemical properties.
Uniqueness: Benzene, tribromomethoxy- is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
CAS No. |
63244-76-8 |
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Molecular Formula |
C7H5Br3O |
Molecular Weight |
344.83 g/mol |
IUPAC Name |
tribromomethoxybenzene |
InChI |
InChI=1S/C7H5Br3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |
InChI Key |
QCIWPAJGVAANGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(Br)(Br)Br |
Origin of Product |
United States |
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